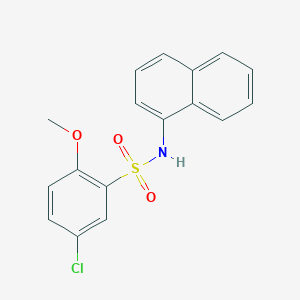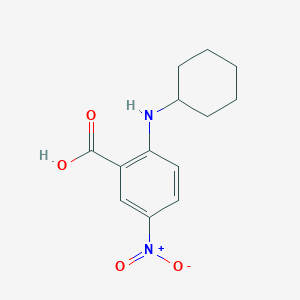![molecular formula C16H15Cl2NO2 B229245 2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)
2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide, commonly known as DMEB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMEB belongs to the class of benzamides and is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool in various biochemical and physiological studies.
作用机制
The mechanism of action of DMEB involves its ability to bind to the active site of enzymes such as HDACs and sirtuins, leading to changes in their activity. DMEB has been shown to act as a competitive inhibitor of HDACs, while also acting as an activator of sirtuins.
Biochemical and Physiological Effects:
DMEB has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it is targeting. Inhibition of HDACs has been shown to lead to changes in gene expression, while activation of sirtuins has been shown to lead to changes in cellular metabolism. DMEB has also been shown to have anti-inflammatory effects, potentially providing a therapeutic benefit in diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using DMEB in lab experiments is its specificity for certain enzymes, allowing for targeted studies of their activity. However, DMEB also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research involving DMEB. One area of interest is the development of more specific inhibitors and activators of HDACs and sirtuins, potentially providing more targeted therapies for diseases such as cancer and diabetes. Another area of interest is the study of the potential anti-inflammatory effects of DMEB, with potential applications in diseases such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the potential side effects and toxicity of DMEB, in order to ensure its safe use in scientific research.
合成方法
The synthesis of DMEB involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methoxyphenethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DMEB.
科学研究应用
DMEB has been widely used in scientific research as a tool for studying the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. DMEB has been shown to inhibit the activity of HDACs, leading to changes in gene expression and potentially providing a therapeutic benefit in diseases such as cancer.
Sirtuins are another class of enzymes that have gained significant attention in recent years due to their role in regulating cellular processes such as metabolism and aging. DMEB has been shown to activate sirtuins, leading to changes in cellular metabolism and potentially providing a therapeutic benefit in diseases such as diabetes and neurodegenerative disorders.
属性
分子式 |
C16H15Cl2NO2 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10(11-3-6-13(21-2)7-4-11)19-16(20)14-8-5-12(17)9-15(14)18/h3-10H,1-2H3,(H,19,20) |
InChI 键 |
HBXTWSAQJYPCGH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)









![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)